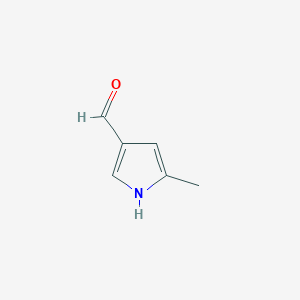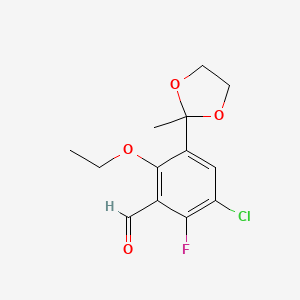![molecular formula C10H17F2N B13018856 7,7-Difluoro-3-azaspiro[5.5]undecane](/img/structure/B13018856.png)
7,7-Difluoro-3-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluoro-3-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. This compound features a spiro[5.5]undecane core with two fluorine atoms attached to the seventh carbon and an azaspiro moiety at the third position. The presence of fluorine atoms imparts distinct chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-3-azaspiro[5.5]undecane typically involves multiple steps. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of a suitable aldehyde with an olefin in the presence of an acid catalyst, leading to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-3-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids or bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
7,7-Difluoro-3-azaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity to its targets. The spirocyclic structure provides rigidity, which can influence the compound’s interaction with enzymes, receptors, or other biological molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound features an oxygen atom in place of one of the carbon atoms in the spirocyclic core.
3,9-Diazaspiro[5.5]undecane: This compound has an additional nitrogen atom in the spirocyclic structure.
Uniqueness
7,7-Difluoro-3-azaspiro[5.5]undecane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. The combination of the spirocyclic core and fluorine atoms makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H17F2N |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
11,11-difluoro-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H17F2N/c11-10(12)4-2-1-3-9(10)5-7-13-8-6-9/h13H,1-8H2 |
InChI Key |
SSPIXHJYDMBPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C2(C1)CCNCC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13018791.png)
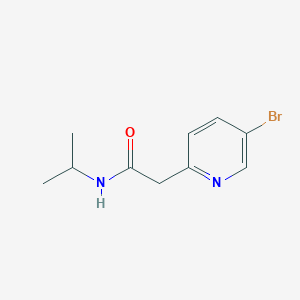
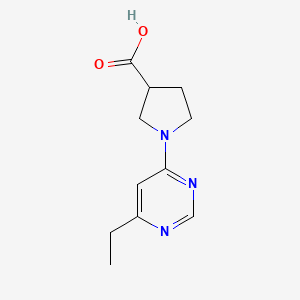
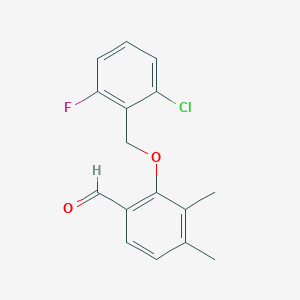
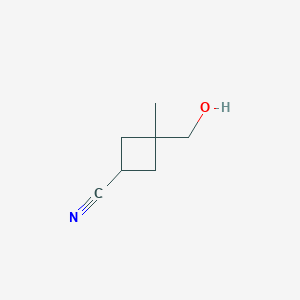
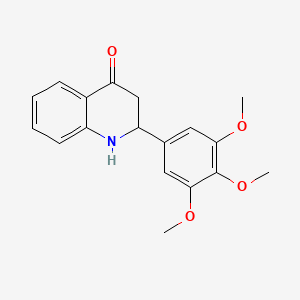
![(7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13018823.png)
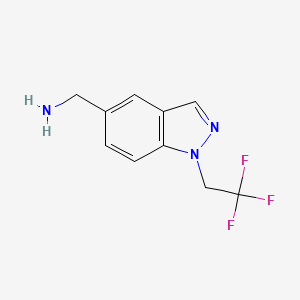
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13018829.png)
![7-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13018830.png)
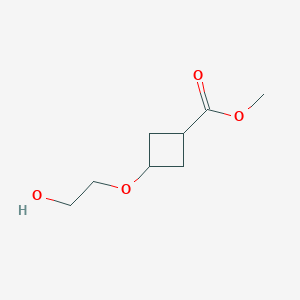
![methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13018847.png)
